Potassium (2,6-difluoro-4-pyridinyl)trifluoroborate
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Overview
Description
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide typically involves the reaction of 2,6-difluoropyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other types of reactions, including nucleophilic substitution and electrophilic addition.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reactants used. In the case of Suzuki-Miyaura coupling, the products are usually biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium complexes and the transfer of organic groups between the boron and palladium atoms.
Comparison with Similar Compounds
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (2,6-dimethylpyridin-3-yl)trifluoroboranuide: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups instead of fluorine atoms.
Potassium (pyridin-3-yl)trifluoroborate: This compound lacks the fluorine atoms, which can significantly affect its reactivity and stability in certain reactions.
Potassium 2,6-dimethoxypyridine-3-trifluoroborate: This compound has methoxy groups, which can influence its solubility and reactivity compared to the difluoro analog.
These comparisons highlight the unique properties of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide, particularly its enhanced stability and reactivity due to the presence of fluorine atoms.
Properties
Molecular Formula |
C5H2BF5KN |
---|---|
Molecular Weight |
220.98 g/mol |
IUPAC Name |
potassium;(2,6-difluoropyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H2BF5N.K/c7-4-2-1-3(5(8)12-4)6(9,10)11;/h1-2H;/q-1;+1 |
InChI Key |
HLRUDVSMYBDKLK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(N=C(C=C1)F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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